Aldose reductase-IN-2
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Overview
Description
Aldose reductase-IN-2 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is involved in the reduction of glucose to sorbitol, a process that becomes particularly significant under hyperglycemic conditions, such as those found in diabetes mellitus. By inhibiting aldose reductase, this compound helps to prevent the accumulation of sorbitol and the subsequent osmotic and oxidative stress that can lead to various diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldose reductase-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one common method involves the use of benzothiadiazine-based intermediates, which are synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Aldose reductase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Aldose reductase-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Aldose reductase-IN-2 exerts its effects by binding to the active site of aldose reductase, thereby inhibiting its enzymatic activity. This prevents the reduction of glucose to sorbitol and the subsequent accumulation of sorbitol in tissues. The inhibition of aldose reductase also helps to maintain the balance of NADPH and NADP+, which is crucial for cellular redox homeostasis. The molecular targets and pathways involved in this mechanism include the polyol pathway and the associated metabolic and signaling pathways .
Comparison with Similar Compounds
Aldose reductase-IN-2 is unique among aldose reductase inhibitors due to its high potency and selectivity. Similar compounds include:
Epalrestat: Another aldose reductase inhibitor used clinically for the treatment of diabetic neuropathy.
Compared to these compounds, this compound offers improved efficacy and a better safety profile, making it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C25H28N4O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-N-[3-[[(2R)-2-acetamido-3-phenylmethoxypropanoyl]amino]propyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N4O5/c1-18(30)29-23(17-34-16-20-6-3-2-4-7-20)25(33)28-13-5-12-27-24(32)21(15-26)14-19-8-10-22(31)11-9-19/h2-4,6-11,14,23,31H,5,12-13,16-17H2,1H3,(H,27,32)(H,28,33)(H,29,30)/b21-14+/t23-/m1/s1 |
InChI Key |
VUURKVKDPLWDOX-XOYGFPHKSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)NCCCNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Canonical SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)NCCCNC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
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